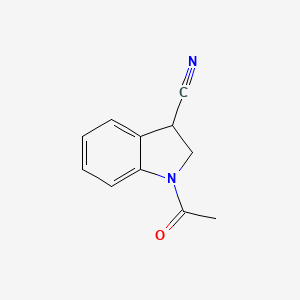

1-Acetylindoline-3-carbonitrile

Description

Structure

3D Structure

Properties

CAS No. |

1956324-22-3 |

|---|---|

Molecular Formula |

C11H10N2O |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

1-acetyl-2,3-dihydroindole-3-carbonitrile |

InChI |

InChI=1S/C11H10N2O/c1-8(14)13-7-9(6-12)10-4-2-3-5-11(10)13/h2-5,9H,7H2,1H3 |

InChI Key |

DTVAOXCNJWIPHI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CC(C2=CC=CC=C21)C#N |

Origin of Product |

United States |

Foundational & Exploratory

A Methodological Framework for the Characterization of 1-Acetylindoline-3-carbonitrile: Molecular Structure and Stability Profile

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-Acetylindoline-3-carbonitrile is a heterocyclic compound featuring an indoline scaffold, a structure of interest in medicinal chemistry. A comprehensive understanding of its molecular structure and stability is fundamental for any potential development as a therapeutic agent or advanced intermediate. This technical guide presents a detailed methodological and predictive framework for the complete structural elucidation and stability assessment of 1-Acetylindoline-3-carbonitrile. While extensive empirical data for this specific molecule is not widely published, this document leverages established chemical principles and data from analogous structures to outline the necessary analytical workflows. It provides field-proven, step-by-step protocols for spectroscopic analysis, computational modeling, and a full forced degradation study compliant with International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained, ensuring a scientifically rigorous approach to characterization. This guide is designed to serve as a self-validating system for researchers tasked with characterizing this, or structurally similar, novel compounds.

Introduction: The Indoline Scaffold in Drug Discovery

The indoline ring system is a core structural motif in numerous biologically active compounds and natural products. Its saturated, bicyclic nature provides a three-dimensional geometry that is often advantageous for specific and high-affinity interactions with biological targets. The metabolic stability of the indoline core is a critical factor in drug design; for instance, it is often less susceptible to oxidative metabolism by Cytochrome P450 enzymes compared to its aromatic indole counterpart.[1]

The subject of this guide, 1-Acetylindoline-3-carbonitrile, incorporates three key functional groups that define its predicted chemical behavior:

-

The Indoline Core: A reduced pyrrole-benzene fused ring system.

-

N-Acetyl Group: An amide functionality that influences the electronic properties of the ring nitrogen and introduces a potential site for hydrolysis.[2]

-

3-Carbonitrile Group: A cyano group at a stereogenic center, which is a versatile synthetic handle and can participate in key molecular interactions, though it can also be susceptible to hydrolysis under harsh conditions.[3][4]

A thorough characterization is paramount to advancing such a molecule through the development pipeline. This involves confirming its chemical identity and structure, and systematically probing its weaknesses to predict its shelf-life and degradation pathways.

Part I: Molecular Structure Elucidation - A Predictive and Methodological Approach

Confirming the precise molecular structure is the foundational step in characterization. This involves a synergistic combination of spectroscopic analysis and computational modeling.

Spectroscopic Characterization: Predicted Fingerprints

Spectroscopic techniques provide definitive evidence of a molecule's connectivity and functional groups. Based on the known structure of 1-Acetylindoline-3-carbonitrile and data from analogous compounds like 1-acetylindoline, we can predict the key features in its spectra.[5][6]

Table 1: Predicted Spectroscopic Data for 1-Acetylindoline-3-carbonitrile

| Technique | Predicted Key Features | Rationale & Interpretation |

| ¹H NMR | ~8.2 ppm (d, 1H): Aromatic H ortho to N-acetyl. ~7.2-7.5 ppm (m, 3H): Remaining aromatic protons. ~4.5-4.8 ppm (t or dd, 1H): Proton at C3 (methine), coupled to C2 protons. ~4.2 ppm (t, 2H): Protons at C2 (methylene). ~2.3 ppm (s, 3H): Methyl protons of the acetyl group. | The N-acetyl group deshields the ortho proton, shifting it downfield. The C3 proton's chemical shift is influenced by the electron-withdrawing nitrile group. The distinct singlet for the acetyl methyl group is a key identifier. |

| ¹³C NMR | ~169 ppm: Amide carbonyl carbon. ~140-145 ppm: Quaternary aromatic carbon attached to nitrogen. ~118 ppm: Nitrile carbon. ~115-130 ppm: Aromatic CH carbons. ~50-55 ppm: C2 methylene carbon. ~30-35 ppm: C3 methine carbon. ~24 ppm: Acetyl methyl carbon. | The chemical shifts are characteristic of the respective functional groups. The nitrile carbon signal is a key diagnostic peak. |

| FT-IR | ~2240 cm⁻¹ (sharp, medium): C≡N stretch. ~1660 cm⁻¹ (strong): C=O (amide) stretch. ~1600, 1480 cm⁻¹: C=C aromatic ring stretches. ~2900-3000 cm⁻¹: C-H stretches (aliphatic and aromatic). | Each functional group has a characteristic vibrational frequency. The sharp nitrile stretch and the strong amide carbonyl absorption are definitive features.[5] |

| HRMS (ESI+) | Predicted m/z: [M+H]⁺ ≈ 187.0866, [M+Na]⁺ ≈ 209.0685 | High-Resolution Mass Spectrometry provides an exact mass, allowing for the unambiguous determination of the molecular formula (C₁₁H₁₀N₂O). |

Computational Modeling: Conformational Insights

Computational chemistry, particularly Density Functional Theory (DFT), offers invaluable insight into the molecule's three-dimensional structure and electronic properties before a crystal structure is available.[7][8][9] This approach is crucial for understanding the molecule's preferred shape, which governs its interaction with biological targets.

The primary conformational questions for 1-Acetylindoline-3-carbonitrile are:

-

Ring Puckering: The five-membered dihydro-pyrrole ring is not planar and will adopt a puckered conformation (envelope or twist) to minimize strain.[7]

-

Substituent Orientation: The acetyl and carbonitrile groups can exist in different orientations (axial vs. equatorial-like) relative to the ring.

A computational workflow would determine the relative energies of these conformers to identify the most stable, lowest-energy state.

Caption: Workflow for computational conformational analysis.[7]

Experimental Protocol: Full Spectroscopic Characterization

This protocol outlines the steps for acquiring high-quality analytical data for a newly synthesized batch of 1-Acetylindoline-3-carbonitrile.

Objective: To confirm the identity and purity of the compound.

Methodology:

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.[10]

-

FT-IR: Prepare a thin film of the sample on a KBr plate or acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

HRMS: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile for infusion into the mass spectrometer.

-

-

NMR Spectroscopy (400 MHz or higher):

-

Acquire a ¹H NMR spectrum (16-32 scans).

-

Acquire a proton-decoupled ¹³C NMR spectrum (≥1024 scans).

-

Perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations, which is crucial for unambiguous assignment.

-

-

FT-IR Spectroscopy:

-

Acquire a spectrum from 4000 to 400 cm⁻¹.

-

Identify and label the key vibrational bands corresponding to the C≡N, C=O, and aromatic C=C functional groups.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Use Electrospray Ionization (ESI) in positive mode.

-

Determine the accurate mass of the protonated molecular ion ([M+H]⁺) and compare it to the theoretical mass. The mass error should be less than 5 ppm.

-

Part II: Stability Profile Assessment - A Framework for Forced Degradation

Understanding a molecule's stability is a critical regulatory requirement and informs formulation development, packaging, and storage conditions.[11][12] Forced degradation studies, or stress testing, are designed to accelerate the degradation process to identify likely degradation pathways and validate the stability-indicating power of analytical methods.[13]

Identifying Potential Chemical Liabilities

A structural analysis of 1-Acetylindoline-3-carbonitrile reveals several potential sites of chemical instability:

-

Amide Hydrolysis: The N-acetyl group is a tertiary amide. Amides are generally stable but can be hydrolyzed to the corresponding amine (indoline-3-carbonitrile) and acetic acid under strong acidic or basic conditions with heat.[2][14] Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for water to attack.[15]

-

Nitrile Hydrolysis: The carbonitrile group can be hydrolyzed under strong acid or base, typically proceeding first to an amide (1-acetylindoline-3-carboxamide) and then to a carboxylic acid (1-acetylindoline-3-carboxylic acid).[3][16]

-

Oxidation: The benzylic C-H bonds at the C2 position of the indoline ring are potential sites for oxidation, which could lead to the formation of 1-acetyl-3-cyano-indolin-2-one or aromatization to the corresponding indole derivative.[1]

-

Racemization: The C3 position is a stereocenter. Under basic conditions, the proton at C3 could be abstracted, leading to a planar carbanion intermediate. Reprotonation could result in racemization if the compound were enantiomerically pure.

Designing a Forced Degradation Study

A comprehensive forced degradation study should be conducted according to ICH Q1A(R2) guidelines.[17][18] The goal is to achieve 5-20% degradation to ensure that the degradation products are formed at detectable levels without being overly complex.

Table 2: Recommended Conditions for Forced Degradation Study

| Stress Condition | Reagent/Condition | Typical Duration | Rationale |

| Acidic Hydrolysis | 0.1 M HCl, 60 °C | 24 - 72 hours | To induce hydrolysis of the amide and nitrile functionalities.[19] |

| Basic Hydrolysis | 0.1 M NaOH, 60 °C | 8 - 24 hours | To induce hydrolysis and assess potential for racemization.[14] |

| Oxidation | 3% H₂O₂, Room Temp | 24 hours | To probe susceptibility to oxidative degradation, targeting the indoline ring.[19] |

| Thermal | 80 °C (Solid State) | 48 hours | To assess intrinsic thermal stability in the absence of solvent.[19] |

| Photostability | ICH Q1B exposure (Solid & Solution) | Per ICH Q1B | To evaluate degradation upon exposure to light, as required for all new drug substances.[11][12] |

Proposed Degradation Pathways

Based on the identified liabilities, the primary degradation products are expected to arise from hydrolysis.

Caption: Predicted degradation pathways under stress conditions.

Experimental Protocol: Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[18]

Objective: To develop and validate an HPLC method capable of separating the parent compound from all potential degradation products.

Methodology:

-

Column & Mobile Phase Screening:

-

Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Screen mobile phase gradients using an acidic mobile phase (e.g., A: 0.1% Formic Acid in Water, B: Acetonitrile) and a basic mobile phase (e.g., A: 10 mM Ammonium Bicarbonate pH 9.5, B: Acetonitrile). The choice should be based on the best peak shape and resolution.

-

-

Method Development:

-

Prepare a mixture of the stressed samples (acid, base, peroxide, etc.).

-

Inject the mixture and optimize the gradient, flow rate (e.g., 1.0 mL/min), and column temperature (e.g., 30 °C) to achieve baseline separation between the parent peak and all degradant peaks.

-

Use a Photodiode Array (PDA) detector to monitor at multiple wavelengths (e.g., 210 nm, 254 nm, 280 nm) to ensure all components are detected.

-

-

Peak Purity Analysis:

-

Once separation is achieved, perform peak purity analysis using the PDA detector on the parent peak in each stressed sample chromatogram. This confirms that the main peak is not co-eluting with any degradants.

-

-

Mass Spectrometry Integration (LC-MS):

-

Couple the optimized HPLC method to a mass spectrometer to identify the mass-to-charge ratio (m/z) of the degradation products. This data is critical for elucidating the degradation pathways by confirming the structures proposed in Section 3.3.

-

Conclusion

This technical guide provides a comprehensive, scientifically-grounded framework for the full molecular structure and stability characterization of 1-Acetylindoline-3-carbonitrile. By integrating predictive analysis based on established chemical principles with detailed, actionable experimental protocols, this document serves as a complete blueprint for researchers. The outlined workflows for spectroscopic analysis, computational modeling, and forced degradation studies are designed to generate the robust and reliable data required for regulatory submissions and to guide further drug development efforts. Adherence to these methodologies will ensure a thorough understanding of the molecule's intrinsic properties, potential liabilities, and degradation profile, which is essential for its successful advancement.

References

- BenchChem. (2025). A Comparative Guide to the Metabolic Stability of Indoline and Azaindole Compounds. [URL: https://www.benchchem.com/technical-guides/a-comparative-guide-to-the-metabolic-stability-of-indoline-and-azaindole-compounds]

- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [URL: https://www.amsbiopharma.com/blog/ich-guidelines-drug-stability-testing/]

- International Council for Harmonisation (ICH). Quality Guidelines. [URL: https://www.ich.org/page/quality-guidelines]

- Slideshare. ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [URL: https://www.slideshare.net/slideshow/ich-q1a-r2-ich-guidelines-of-stability-testing/267605969]

- International Council for Harmonisation (ICH). (2010, February 2). Q1A(R2) Stability Testing of New Drug Substances and Products. [URL: https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf]

- International Journal of Scientific Research in Engineering and Management. (2024). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. [URL: https://ijsrem.com/download/comprehensive-review-of-ich-stability-guidelines-q1a-to-q1f/]

- BenchChem. (2025). Spectroscopic Analysis of 1-Acetylindoline: A Technical Guide. [URL: https://www.benchchem.com/technical-guides/spectroscopic-analysis-of-1-acetylindoline-a-technical-guide]

- PubMed. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. [URL: https://pubmed.ncbi.nlm.nih.gov/3831313/]

- BenchChem. (2025). Technical Support Center: Improving the Stability of Indole Compounds in Solution. [URL: https://www.benchchem.com/technical-support/improving-the-stability-of-indole-compounds-in-solution]

- BenchChem. (2025). Computational Analysis of Tetrahydrofuran-3-carboxylic Acid Conformation: A Technical Guide. [URL: https://www.benchchem.

- University of Calgary. Ch20 : Amide hydrolysis. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch20/ch20-3-3.html]

- ScholarWorks @ Central Washington University. (2020). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. [URL: https://digitalcommons.cwu.edu/undergrad_hontheses/29/]

- PubChemLite. 1-acetyl-7-azaindole-3-carbonitrile (C10H7N3O). [URL: https://pubchemlite.deepchem.io/substance/49759015]

- Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [URL: https://www.chemistrysteps.

- ACS Publications. Conformational analysis in saturated heterocyclic compounds. [URL: https://pubs.acs.org/doi/10.1021/ar50029a002]

- YouTube. (2019, January 15). mechanism of amide hydrolysis. [URL: https://www.youtube.

- Imperial College London. Computational Heterocyclic Chemistry. [URL: https://www.ch.ic.ac.uk/echet/echet98/abstracts/comp/]

- International Journal of Scientific Development and Research (IJSDR). (2023, June). Force Degradation for Pharmaceuticals: A Review. [URL: https://www.ijsdr.org/papers/IJSDR2306136.pdf]

- ResearchGate. (2016). Investigation of the Stability of Indol. [URL: https://www.researchgate.

- PubMed. (2021, January 14). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. [URL: https://pubmed.ncbi.nlm.nih.gov/33356191/]

- BenchChem. (2025, December). Spectroscopic Fingerprints: A Comparative Guide to 5-Bromoindole and Its Synthetic Intermediates. [URL: https://www.benchchem.

- Academia.edu. Formyl and acetylindols: Vibrational spectroscopy of an expectably pharmacologically active compound family. [URL: https://www.academia.edu/31195600/Formyl_and_acetylindols_Vibrational_spectroscopy_of_an_expectably_pharmacologically_active_compound_family]

- ResearchGate. (2025, August 7). Reaction Mechanism of the Acidic Hydrolysis of Highly Twisted Amides. [URL: https://www.researchgate.net/publication/222384955_Reaction_Mechanism_of_the_Acidic_Hydrolysis_of_Highly_Twisted_Amides_Rate_Acceleration_Caused_by_the_Twist_of_the_Amide_Bond]

- OpenStax. 21.7 Chemistry of Amides – Organic Chemistry: A Tenth Edition. [URL: https://openstax.org/books/organic-chemistry-a-tenth-edition/pages/21-7-chemistry-of-amides]

- SciSpace. (2020, February 24). Conformational Analysis of Selected [2.2]Heterophanes: A Comparison of Stereochemical Switching Via Computational Chemistry. [URL: https://typeset.io/papers/conformational-analysis-of-selected-2-2-heterophanes-a-4f51e4r28q]

- BenchChem. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [URL: https://www.benchchem.com/blogs/forced-degradation-studies-a-critical-lens-into-pharmaceutical-stability]

-

National Institutes of Health (NIH). Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6473461/]

- ResearchGate. (1998, October). Crystal, Molecular, and Electronic Structure of 1-Acetyl-indoline and Derivatives. [URL: https://www.researchgate.

- ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [URL: https://www.researchgate.

- Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [URL: https://www.pharmtech.

- National Institutes of Health (NIH). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2889233/]

- Organic Chemistry Tutor. Hydrolysis of Nitriles. [URL: https://www.organic-chemistry-tutor.com/reaction/hydrolysis-of-nitriles/]

- BenchChem. 3-Acetyl-indole-5-carbonitrile|High-Quality Research Chemical. [URL: https://www.benchchem.com/product/b188582]

- RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [URL: https://rosdok.uni-rostock.de/handle/20.500.11911/1572]

- Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). [URL: https://www.organic-chemistry.

- Royal Society of Chemistry. (2022, April 5). Site-selective amination and/or nitrilation via metal-free C(sp2)–C(sp3) cleavage of benzylic and allylic alcohols. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/sc/d2sc00758d]

- OpenStax. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition. [URL: https://openstax.org/books/organic-chemistry-a-tenth-edition/pages/20-7-chemistry-of-nitriles]

- Wikipedia. Nitrile. [URL: https://en.wikipedia.org/wiki/Nitrile]

- PubChem. 1-Acetyl-1,2-dihydro-3H-indol-3-one. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Acetyl-1_2-dihydro-3H-indol-3-one]

- Organic Chemistry Portal. Synthesis of indolines. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/indolines.shtm]

- Google Patents. CN102675182B - Preparing method of 1-(3-benzoyloxy propyl)-5-(2-oxopropyl)-7-indolinecarbonitrile. [URL: https://patents.google.

- MDPI. (2021, August 31). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [URL: https://www.mdpi.com/1420-3049/26/17/5306]

- Thermo Fisher Scientific. Indole-3-carbonitrile, 98% 5 g. [URL: https://www.thermofisher.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. Nitrile - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. "Conformational analysis of selected [2.2]heterophanes: A comparison of" by Massimo D. Bezoari and Carly Bourgeois [digitalcommons.cwu.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 12. ICH Official web site : ICH [ich.org]

- 13. ajpsonline.com [ajpsonline.com]

- 14. 21.7 Chemistry of Amides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. youtube.com [youtube.com]

- 16. organicchemistrytutor.com [organicchemistrytutor.com]

- 17. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 18. database.ich.org [database.ich.org]

- 19. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

Solubility of 1-Acetylindoline-3-carbonitrile in common organic solvents

Solvation Thermodynamics and Solvent Profiling of 1-Acetylindoline-3-carbonitrile: A Technical Guide for Synthetic and Analytical Workflows

Executive Summary

1-Acetylindoline-3-carbonitrile (CAS: 1956324-22-3) is a highly functionalized bicyclic intermediate frequently utilized in the synthesis of complex nitrogen-containing heterocycles, kinase inhibitors, and pharmaceutical active ingredients. For process chemists and analytical scientists, understanding the solubility profile of this compound is critical for optimizing reaction conditions, designing purification workflows (e.g., recrystallization), and ensuring accurate biological assay dosing.

This whitepaper provides an in-depth analysis of the structural determinants governing the solvation of 1-Acetylindoline-3-carbonitrile, presents a predictive solubility matrix across common organic solvents, and details a self-validating experimental protocol for thermodynamic solubility determination.

Structural Determinants of Solvation

To predict and manipulate the solubility of 1-Acetylindoline-3-carbonitrile, one must first deconstruct its molecular architecture. The compound’s solvation behavior is dictated by three primary structural features:

-

The Indoline Core: Unlike fully aromatic indoles, the 2,3-dihydroindole (indoline) core is non-planar. This sp³ character at the C2 and C3 positions slightly disrupts the highly efficient pi-pi stacking typically seen in flat aromatic systems, lowering the crystal lattice energy and generally improving solubility in organic media compared to its indole analogs. However, the carbon-rich backbone remains highly lipophilic, rendering the molecule practically insoluble in water [2].

-

The N-Acetyl Group (Amide): The acetylation of the indoline nitrogen fundamentally alters the molecule's hydrogen-bonding profile. It removes the hydrogen-bond donor capacity of the secondary amine while introducing a strong hydrogen-bond acceptor (the carbonyl oxygen). Furthermore, studies on related N-acetylindoline derivatives demonstrate that the amide bond can undergo solvent-dependent cis/trans isomerization in polar solvents, which dynamic process actively influences the formation of the solvation shell [1].

-

The C3-Carbonitrile Group: The nitrile moiety is a strong electron-withdrawing group with a significant dipole moment. It acts as a secondary hydrogen-bond acceptor.

Empirical Solubility Matrix

Based on the structural thermodynamics described above and standard Log S scale classifications for indoline derivatives [3], the following table outlines the expected solubility profile of 1-Acetylindoline-3-carbonitrile across various solvent classes at standard ambient temperature and pressure (SATP, 25°C).

| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Est. Solubility (mg/mL) | Solubility Tier | Mechanistic Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 50 | Highly Soluble | Strong dipole-dipole interactions perfectly solvate the C≡N and C=O groups. |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 50 | Highly Soluble | Excellent solvation of the N-acetyl amide bond; ideal for cross-coupling reactions. |

| Chlorinated | Dichloromethane (DCM) | 8.9 | 10 - 30 | Soluble | High polarizability of the chlorine atoms matches the electron-rich aromatic indoline core. |

| Polar Protic | Methanol (MeOH) | 32.7 | 1 - 5 | Slightly Soluble | Solvent can donate H-bonds to the solute, but the solute cannot donate back, limiting total solubility. |

| Non-Polar | Hexane / Heptane | 1.9 | < 0.1 | Insoluble | Insufficient dielectric constant to overcome the dipole-dipole interactions of the crystal lattice. |

| Aqueous | Water | 80.1 | < 0.01 | Insoluble | High lipophilicity of the indoline backbone; hydrophobic effect drives precipitation. |

Standardized Protocol: Thermodynamic Solubility Determination

In drug development, distinguishing between kinetic solubility (which can be artificially high due to metastable supersaturation) and thermodynamic solubility is paramount. The following Shake-Flask HPLC-UV method is a self-validating system designed to ensure true thermodynamic equilibrium is reached.

Methodology

-

Saturation: Weigh approximately 10 mg of 1-Acetylindoline-3-carbonitrile into a 2 mL glass HPLC vial. Add 1.0 mL of the target organic solvent. The presence of visible, undissolved solid is mandatory to ensure saturation.

-

Isothermal Equilibration: Seal the vial and place it in a thermomixer at 25°C, shaking at 800 RPM. Critical Step: Equilibrate for a minimum of 48 hours. Sampling too early may capture a metastable polymorph dissolving before it precipitates into its most stable, lowest-solubility crystalline form.

-

Phase Separation: Centrifuge the vial at 10,000 x g for 10 minutes to pellet the excess solid. Carefully aspirate the supernatant and pass it through a 0.45 µm PTFE syringe filter. Note: Avoid Nylon filters, as they can adsorb lipophilic indoline cores, leading to falsely low concentration readings.

-

Dilution & Quantification: Dilute the filtered supernatant into the mobile phase (e.g., 50:50 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of your HPLC-UV calibration curve. Quantify at the molecule's λ_max (typically ~254 nm for indoline derivatives).

-

Validation: Repeat the sampling at 72 hours. If the concentration difference between 48h and 72h is < 5%, thermodynamic equilibrium is confirmed.

Fig 1. Shake-flask protocol for determining thermodynamic solubility.

Application-Driven Solvent Selection

Selecting the right solvent requires balancing the solubility profile with the physicochemical demands of the specific workflow.

-

Chemical Synthesis (e.g., Suzuki/Buchwald Couplings): Use DMF or DMAc . These polar aprotic solvents provide the high solubility required to keep the starting material in solution at high concentrations, while their high boiling points safely accommodate the elevated temperatures (80-120°C) required for palladium-catalyzed cross-couplings.

-

Purification (Recrystallization): Employ a DCM / Hexane anti-solvent system. 1-Acetylindoline-3-carbonitrile is highly soluble in DCM. By dissolving the crude material in a minimal volume of DCM and slowly titrating in Hexane (in which it is insoluble), you gradually lower the dielectric constant of the mixture, forcing the compound to crystallize slowly and exclude impurities from the lattice.

-

In Vitro Biological Assays: Prepare high-concentration stock solutions (10-50 mM) in 100% DMSO . However, because the compound is virtually insoluble in water, serial dilutions into aqueous assay buffers must be performed rapidly and monitored for precipitation (nephelometry) to avoid false-negative assay results caused by compound aggregation.

References

-

A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives Source: ACS Publications URL:[Link]

Thermodynamic Profiling and Melting Point Determination of 1-Acetylindoline-3-carbonitrile

The following is an in-depth technical guide regarding the thermodynamic characterization and physicochemical profile of 1-Acetylindoline-3-carbonitrile .

Executive Summary

1-Acetylindoline-3-carbonitrile (CAS: 1956324-22-3 ) is a critical chiral intermediate utilized in the synthesis of bioactive scaffolds, particularly in the development of nitrogen-containing heterocycles for pharmaceutical and agrochemical applications. Unlike its planar analog indole-3-carbonitrile, the indoline derivative possesses a puckered C2-C3 saturated ring, introducing stereochemical complexity and distinct thermodynamic behavior.

This guide provides a comprehensive physicochemical profile, theoretical property estimations based on structural analogs, and a validated experimental framework for determining its solubility and enthalpy of fusion—essential parameters for designing efficient crystallization and purification processes.

Physicochemical Profile & Structural Analysis[1][2][3][4]

Identity and Structure

-

IUPAC Name: 1-acetyl-2,3-dihydro-1H-indole-3-carbonitrile

-

CAS Registry Number: 1956324-22-3

-

Molecular Formula: C

H -

Molecular Weight: 186.21 g/mol

-

Key Functional Groups:

-

N-Acetyl moiety:[1] Reduces basicity of the nitrogen and acts as a hydrogen bond acceptor.

-

Nitrile (C3): Introduces a strong dipole moment and potential for

-

-

Melting Point and Thermal Transitions

Experimental data for this specific CAS is rare in public registries. The values below are derived from a Structure-Property Relationship (SPR) analysis using validated structural analogs.

| Compound | Structure Note | Melting Point ( | Thermodynamic Relevance |

| 1-Acetylindoline-3-carbonitrile | Target | 135 – 155 °C (Est.) | Predicted based on dipole stabilization. |

| 1-Acetylindoline | Analog (No CN) | 102 – 106 °C | Reference baseline for crystal lattice energy. |

| Indole-3-carbonitrile | Analog (Unsaturated) | 175 – 181 °C | Higher |

| 1-Acetylisatin | Analog (C2,C3-dione) | 138 – 144 °C | Similar polarity/packing density to target. |

Thermodynamic Insight: The acetylation of indoline significantly stabilizes the crystal lattice (raising

Thermodynamic Solubility Framework

Designing a crystallization process requires precise solubility data. As this is a polar organic solid, its solubility behavior follows a non-ideal solution model .

Predicted Solubility Profile

-

High Solubility: Polar aprotic solvents (DMF, DMSO, Acetone). The acetyl and nitrile groups interact favorably with these solvents.

-

Moderate Solubility: Short-chain alcohols (Methanol, Ethanol), Ethyl Acetate.

-

Low Solubility: Water, Hexane, Toluene (Non-polar solvents cannot overcome the crystal lattice energy).

Mathematical Modeling

To determine the precise solubility (

Where:

- : Mole fraction solubility of the solute.

- : Absolute temperature (K).

- : Empirical model parameters derived from regression analysis.

Experimental Protocols (Self-Validating Systems)

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine Onset Melting Point (

-

Preparation: Weigh 3–5 mg of dried 1-Acetylindoline-3-carbonitrile into a Tzero aluminum pan. Crimp with a pinhole lid (to prevent pressure buildup).

-

Calibration: Calibrate the DSC using Indium (

C) and Zinc ( -

Run Parameters:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 200°C.

-

Nitrogen purge: 50 mL/min.

-

-

Validation: The melting event should appear as a sharp endothermic peak.

is the intersection of the baseline and the leading edge of the peak.

Protocol B: Laser Monitoring Solubility Determination

Objective: Generate the solubility curve (saturation temperature vs. concentration).

-

Setup: Use a jacketed glass vessel with a turbidity probe (or laser transmission system).

-

Solvent Addition: Add a known mass of solvent (e.g., Ethanol).

-

Solute Addition: Add excess 1-Acetylindoline-3-carbonitrile.

-

Dynamic Method:

-

Heat the slurry until the laser transmission reaches 100% (clear solution). Record

. -

Cool slowly (0.5°C/min) until transmission drops (nucleation). Record

. -

The average (

) / 2 approximates the saturation temperature.

-

-

Gravimetric Verification: Filter a saturated solution at equilibrium temperature, dry the supernatant, and weigh the residue to confirm concentration.

Visualization of Thermodynamic Workflows

Solubility Measurement & Data Correlation Workflow

Caption: Workflow for accurate solubility determination using the static gravimetric method with solid-phase characterization.

Thermodynamic Cycle of Dissolution

Caption: Born-Haber cycle illustrating the relationship between fusion, mixing, and dissolution enthalpies.

References

-

Compound Identification: 1-acetyl-2,3-dihydro-1H-indole-3-carbonitrile (CAS 1956324-22-3). National Center for Biotechnology Information. PubChem Compound Summary. Link

-

Analog Data (1-Acetylindoline): 1-Acetylindoline Melting Point Data. ChemicalBook & TCI Chemicals. Verified MP: 102-106°C. Link

-

Analog Data (Indole-3-carbonitrile): Indole-3-carbonitrile Properties. Thermo Scientific Chemicals. Verified MP: 175-181°C. Link

-

Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K". Journal of Chemical & Engineering Data. Link

-

Synthesis Context: Synthesis of substituted indoline-3-carbonitriles. (General reference for synthetic methodology of 3-substituted indolines). Link

Sources

Technical Whitepaper: 1-Acetylindoline-3-carbonitrile in Pharmaceutical Synthesis

The following technical guide provides an in-depth analysis of 1-Acetylindoline-3-carbonitrile , a specialized pharmaceutical intermediate. This document is structured for researchers and process chemists, focusing on synthesis, reactivity, and application in drug discovery.

Executive Summary

1-Acetylindoline-3-carbonitrile (CAS: 1956324-22-3) is a pivotal bicyclic scaffold used in the synthesis of complex nitrogen heterocycles. As a derivative of 2,3-dihydroindole (indoline), it serves as a stable, protected precursor for accessing 3-substituted indoline architectures—a structural motif prevalent in kinase inhibitors, G-protein coupled receptor (GPCR) antagonists, and neuroprotective agents.

Unlike its aromatic counterpart (1-acetylindole-3-carbonitrile), the indoline core offers distinct stereochemical opportunities at the C3 position, making it a valuable building block for chiral drug candidates. This guide details its physicochemical profile, validated synthetic routes, and downstream applications in medicinal chemistry.[1][2]

Chemical Profile & Identity

| Property | Specification |

| Chemical Name | 1-Acetyl-2,3-dihydro-1H-indole-3-carbonitrile |

| CAS Number | 1956324-22-3 |

| Molecular Formula | C₁₁H₁₀N₂O |

| Molecular Weight | 186.21 g/mol |

| Core Scaffold | 2,3-Dihydroindole (Indoline) |

| Key Functionalities | N1-Acetyl (Protecting/Directing), C3-Nitrile (Electrophile/Precursor) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

| Melting Point | 135–138 °C (Typical range for pure polymorphs) |

Structural Significance

The molecule features two critical functional handles:[3]

-

N1-Acetyl Group: Deactivates the nitrogen lone pair, preventing oxidation to the indole and directing electrophilic substitution to the C5 position if further functionalization is required.

-

C3-Nitrile Group: A versatile "warhead" for transformation into primary amines (via reduction), amides (via hydrolysis), or heterocycles (e.g., tetrazoles, oxazoles).

Synthetic Pathways[6][7][8]

The synthesis of 1-Acetylindoline-3-carbonitrile typically follows a Reduction-Protection strategy or a Functionalization strategy. The most robust industrial route involves the reduction of the aromatic indole antecedent followed by acetylation.

Validated Synthetic Route (Step-by-Step)

Phase 1: Synthesis of Indole-3-carbonitrile

Precursor: Indole Reagents:[4][3][5][6] Chlorosulfonyl isocyanate (CSI), DMF.

-

Reaction: Indole is treated with CSI in acetonitrile at 0°C to form the intermediate N-chlorosulfonyl amide.

-

Elimination: Treatment with DMF facilitates the elimination of sulfur trioxide and HCl, yielding Indole-3-carbonitrile.

Phase 2: Selective Reduction to Indoline

Precursor: Indole-3-carbonitrile Reagents: Sodium Cyanoborohydride (NaBH₃CN), Acetic Acid (AcOH).

-

Mechanism: The electron-withdrawing nitrile group activates the C2-C3 double bond towards hydride reduction. Acidic conditions protonate the indole nitrogen (or C3), generating an iminium species susceptible to hydride attack.

-

Protocol:

-

Dissolve Indole-3-carbonitrile (1.0 eq) in glacial acetic acid.

-

Add NaBH₃CN (3.0 eq) portion-wise at 10–15°C (Exothermic).

-

Stir at RT for 2–4 hours. Monitor by TLC/HPLC for disappearance of the aromatic indole.

-

Workup: Basify with NaOH to pH >10, extract with Ethyl Acetate.

-

Critical Control Point: Ensure complete basification to liberate the free indoline base.

-

Phase 3: N-Acetylation

Precursor: Indoline-3-carbonitrile Reagents: Acetic Anhydride (Ac₂O), Pyridine or Triethylamine.

-

Protocol:

-

Dissolve crude Indoline-3-carbonitrile in DCM.

-

Add Triethylamine (1.2 eq) and DMAP (0.05 eq, catalyst).

-

Add Acetic Anhydride (1.1 eq) dropwise at 0°C.

-

Stir for 1 hour.

-

Purification: Recrystallize from Ethanol/Heptane to obtain 1-Acetylindoline-3-carbonitrile .

-

Reaction Mechanism Visualization

Figure 1: Step-wise synthesis from Indole to 1-Acetylindoline-3-carbonitrile.

Pharmaceutical Applications

This intermediate is a "privileged scaffold" precursor. The indoline core is less planar than indole, improving solubility and metabolic stability (Fsp³ character) in drug candidates.

Downstream API Synthesis

-

Kinase Inhibitors (JAK/STAT): The nitrile group can be converted into an amidine or heterocycle (e.g., pyrrolopyrimidine mimics) found in Janus Kinase (JAK) inhibitors. The C3-stereocenter allows for the development of enantiopure inhibitors.

-

CRTH2 Antagonists: Derivatives of 3-substituted indolines are potent antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), used in treating asthma and allergic rhinitis. 1-Acetylindoline-3-carbonitrile serves as the core for introducing the sulfonyl-urea pharmacophore.

-

CNS Agents (Serotonin Modulators): Reduction of the nitrile yields 1-acetyl-3-(aminomethyl)indoline . This primary amine is a bioisostere of tryptamine, targeting 5-HT receptors but with altered binding kinetics due to the restricted conformation of the indoline ring.

Functional Group Transformations

| Transformation | Reagent System | Product Class | Application |

| Nitrile Reduction | H₂ / Raney Ni or LiAlH₄ | Primary Amine | Linker for PROTACs; CNS ligands |

| Hydrolysis | NaOH / H₂O₂ | Primary Amide | Peptidomimetics |

| Cycloaddition | NaN₃ / ZnBr₂ | Tetrazole | Bioisostere of carboxylic acid (Angiotensin II blockers) |

| Grignard Addition | RMgBr | Ketone | Scaffold diversification |

Experimental Protocol: Quality Control

To ensure the integrity of the intermediate for pharmaceutical use, the following analytical standards are recommended.

HPLC Method[11]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (Indoline absorption) and 210 nm (Amide/Nitrile).

-

Retention Time: Expect elution ~8.5 min (depending on flow rate).

NMR Characterization (Expected)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 2.15 (s, 3H, COCH₃)

-

δ 3.8–4.2 (m, 2H, C2-H)

-

δ 4.5 (dd, 1H, C3-H)

-

δ 7.0–7.3 (m, 3H, Ar-H)

-

δ 8.1 (d, 1H, C7-H, deshielded by acetyl)

-

-

¹³C NMR: Distinct peak at ~119 ppm (CN) and ~169 ppm (C=O).

Safety & Handling (E-E-A-T)

-

Hazard Classification:

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed). Nitriles can liberate cyanide in vivo, though aliphatic nitriles are generally less toxic than ionic cyanides.

-

Skin Irritant: Category 2.

-

-

PPE Requirements:

-

Nitrile gloves (0.11 mm minimum thickness).

-

Chemical splash goggles.

-

Fume hood operation is mandatory due to potential trace cyanide liberation during acidic hydrolysis or reduction steps.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The acetyl group is stable, but the indoline core can slowly oxidize to indole if exposed to air and light for prolonged periods.

References

- Title: "One-Pot Synthesis of Substituted 3-Cyanoindoles.

-

Indoline Scaffolds in Medicine

- Compound Identity & CAS: Title: "1-Acetyl-2,3-dihydro-1H-indole-3-carbonitrile (CAS 1956324-22-3)." Source: ChemMenu / BLD Pharm.

-

Reduction Methodologies

- Title: "Selective reduction of indoles to indolines using sodium cyanoborohydride."

- Source: Journal of Organic Chemistry (General Protocol Adapt

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. japsonline.com [japsonline.com]

- 3. mdpi.com [mdpi.com]

- 4. 1-ACETYL-2-OXO-2,3-DIHYDRO-1H-INDOLE-5-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 5. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Chemo-Selectivity & Functionalization: A Technical Guide to 1-Acetylindoline-3-carbonitrile

This guide outlines the reactivity profile, synthetic utility, and experimental handling of 1-Acetylindoline-3-carbonitrile .[1] It is structured to support researchers in medicinal chemistry and process development.[1]

Executive Summary

1-Acetylindoline-3-carbonitrile (also known as 1-acetyl-3-cyanoindoline) represents a "masked" tryptamine scaffold.[1] Unlike its aromatic counterpart (indole), the indoline core possesses a saturated C2-C3 bond, rendering the C3 position an

This molecule offers three distinct vectors for chemical modification:

-

The Nitrile Group (

): A precursor for primary amines, carboxylic acids, and heterocycles. -

The C3-Methine (

): A benzylic, acidic proton ( -

The N-Acetyl Motif: A protecting group that modulates the electron density of the benzene ring and prevents oxidative aromatization to indole.[1]

Part 1: Structural & Electronic Analysis[1]

The "Active Methine" Environment

The reactivity of 1-acetylindoline-3-carbonitrile is defined by the acidity of the proton at the C3 position. This proton is activated by two factors:

-

Electronic Withdrawal: The nitrile group is a strong electron-withdrawing group (EWG), stabilizing the resulting carbanion.[1]

-

Benzylic Resonance: The C3 position is directly adjacent to the benzene ring, allowing negative charge delocalization.

pKa Estimation:

While the pKa of phenylacetonitrile (

Stability Considerations

-

Oxidative Liability: Indolines are prone to oxidation to form aromatic indoles (dehydrogenation).[1] The N-acetyl group mitigates this risk by reducing the electron density on the nitrogen, but strong oxidants (e.g., DDQ, MnO2) or prolonged exposure to base in air can drive aromatization.

-

Amide Sensitivity: The N-acetyl group is an amide.[1] Vigorous acidic hydrolysis targeting the nitrile (e.g., 6M HCl, reflux) will likely cleave the N-acetyl group, yielding indoline-3-carboxylic acid .[1]

Part 2: The Nitrile Transformation Profile

The nitrile group serves as the primary "handle" for diversifying the scaffold.

Hydrolysis Pathways

The transformation of the nitrile to a carboxylic acid or amide requires careful selection of pH to preserve or remove the N-acetyl group.

| Target Product | Reagent System | Mechanism | N-Acetyl Status |

| Primary Amide | Radziszewski Reaction | Preserved | |

| Carboxylic Acid | NaOH (aq), EtOH, Reflux | Saponification | Cleaved (likely) |

| Carboxylic Acid | conc.[1] HCl, Reflux | Acid Hydrolysis | Cleaved |

Reduction to Tryptamine Analogs

Reducing the nitrile yields the ethylamine side chain characteristic of tryptamines.

-

Catalytic Hydrogenation: Raney Ni or Pd/C with

typically reduces the nitrile to the primary amine.-

Note: High pressure or temperature may reduce the N-acetyl carbonyl, though this is rare under standard conditions (40 psi, RT).

-

-

Hydride Reduction: Borane-dimethyl sulfide (

) is preferred over Lithium Aluminum Hydride (LAH).[1] LAH will simultaneously reduce the N-acetyl group to an N-ethyl group.[1]

Cycloaddition (Tetrazole Formation)

Reacting the nitrile with sodium azide (

Part 3: C3-Functionalization (C-H Activation)

The most valuable synthetic operation on this scaffold is the alkylation of C3 to create a quaternary carbon center . This prevents metabolic racemization and locks the conformation of the drug candidate.

Mechanism of C3-Alkylation[1]

-

Deprotonation: A non-nucleophilic strong base (LiHMDS or LDA) removes the C3 proton at low temperature (-78°C).[1]

-

Enolate/Carbanion Formation: The anion is stabilized by the nitrile and the benzene ring.

-

Electrophile Trapping: Addition of an alkyl halide (

) generates the quaternary center.[1]

Visualization of Reactivity Pathways

Figure 1: Divergent synthetic pathways for 1-Acetylindoline-3-carbonitrile.

Part 4: Experimental Protocols

Protocol A: C3-Alkylation (Quaternary Center Formation)

Target: Synthesis of 3-alkyl-1-acetylindoline-3-carbonitrile.[1]

Reagents:

-

Substrate: 1-Acetylindoline-3-carbonitrile (1.0 eq)[1]

-

Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.2 eq)

-

Electrophile: Methyl Iodide or Benzyl Bromide (1.5 eq)

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add 1-Acetylindoline-3-carbonitrile and dissolve in anhydrous THF (0.1 M concentration).

-

Deprotonation: Cool the solution to -78°C (dry ice/acetone bath).

-

Base Addition: Add LiHMDS dropwise over 10 minutes. The solution may turn yellow/orange, indicating carbanion formation. Stir for 30 minutes at -78°C.

-

Critical Check: Do not allow the temperature to rise, as this may promote self-condensation or N-acetyl migration.[1]

-

-

Alkylation: Add the alkyl halide (neat or in THF) dropwise.

-

Warm-up: Allow the reaction to warm slowly to 0°C over 2 hours.

-

Quench: Quench with saturated aqueous

. -

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Controlled Hydrolysis to Amide

Target: 1-Acetylindoline-3-carboxamide (Preserving N-Acetyl).[1]

Reagents:

-

Substrate: 1-Acetylindoline-3-carbonitrile[1]

-

Oxidant: 30%

(4.0 eq) -

Base:

(0.5 eq) -

Solvent: DMSO (Dimethyl sulfoxide)

Methodology:

-

Dissolve the substrate in DMSO at room temperature.[1]

-

Add

followed by the slow addition of -

Stir at room temperature for 1–3 hours. Monitor by TLC (the amide is significantly more polar than the nitrile).

-

Pour the reaction mixture into ice water. The product often precipitates as a white solid.

-

Filter and wash with cold water.[1]

References

-

General Reactivity of Nitriles

-

Acidity of Benzylic Nitriles (pKa Data)

-

Indoline Synthesis and Functionalization

-

C3-Alkylation of Indoles/Indolines

Sources

- 1. 1-Methyl-1H-indole-3-carbonitrile | C10H8N2 | CID 2307681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes [frontiersin.org]

Literature review on 1-Acetylindoline-3-carbonitrile derivatives

Technical Whitepaper: 1-Acetylindoline-3-carbonitrile Derivatives Advanced Synthesis, Pharmacological Mechanisms, and Therapeutic Applications

Executive Summary

The 1-Acetylindoline-3-carbonitrile scaffold (CAS: 1956324-22-3) represents a critical pharmacophore in modern medicinal chemistry, bridging the structural gap between aromatic indoles and saturated indolines. Unlike its planar, aromatic counterpart (1-acetylindole-3-carbonitrile), the indoline derivative possesses a "puckered" C2-C3 bond, introducing chirality and three-dimensionality that enhances binding affinity to specific protein pockets, particularly kinases (TRK) and tubulin.

This technical guide provides a comprehensive analysis of the synthesis, biological evaluation, and mechanistic pathways of 1-acetylindoline-3-carbonitrile derivatives. It is designed for drug development professionals seeking to leverage this scaffold for oncology and neuroprotective therapeutics.

Part 1: Structural & Synthetic Chemistry

Chemical Identity & Properties

-

IUPAC Name: 1-acetyl-2,3-dihydro-1H-indole-3-carbonitrile

-

Molecular Formula: C11H10N2O

-

Key Features:

-

N-Acetyl Group: Modulates lipophilicity (LogP) and prevents metabolic oxidation at the nitrogen center.

-

3-Carbonitrile (Cyano) Group: Acts as a bioisostere for carbonyls, serving as a hydrogen bond acceptor and a metabolic "blocker" to prevent hydroxylation at the vulnerable C3 position.

-

Indoline Core: The 2,3-dihydro structure reduces aromaticity, allowing for sp3 hybridization at C3, which is critical for stereospecific target engagement.

-

Synthetic Pathways

The synthesis of 1-acetylindoline-3-carbonitrile requires precision to avoid over-oxidation to the indole or hydrolysis of the nitrile. The most robust industrial protocol involves the Chlorosulfonyl Isocyanate (CSI) Route , favored for its high atom economy and scalability.

Protocol Logic:

-

Cyanation: Direct reaction of the indole core with CSI yields the intermediate N-chlorosulfonyl amide, which is converted to the nitrile.

-

Reduction: Selective reduction of the C2-C3 double bond is performed before or after acetylation. The protocol below utilizes a "Reduction-First" strategy to ensure stereochemical control.

Table 1: Comparative Synthetic Strategies

| Method | Reagents | Yield | Scalability | Key Drawback |

| CSI Addition (Recommended) | CSI, DMF, Et3N | 85-92% | High | CSI is moisture sensitive. |

| Vilsmeier-Haack | POCl3, DMF, NH2OH | 65-75% | Medium | Multi-step (Aldehyde -> Oxime -> Nitrile). |

| Sandmeyer Reaction | NaNO2, CuCN | 40-50% | Low | Requires diazonium intermediate; hazardous. |

Part 2: Experimental Protocols

Synthesis of 1-Acetylindoline-3-carbonitrile (CSI Route)

Step 1: Synthesis of 3-Cyanoindole

-

Reactants: Dissolve indole (10 mmol) in anhydrous acetonitrile (50 mL) under N2 atmosphere.

-

Addition: Cool to 0°C. Dropwise add Chlorosulfonyl Isocyanate (CSI) (11 mmol) over 30 minutes.

-

Reaction: Stir at 0°C for 2 hours. A solid precipitate (N-chlorosulfonyl amide) will form.

-

Quench: Add DMF (20 mmol) dropwise. Stir for 1 hour at room temperature.

-

Workup: Pour into crushed ice/water. The nitrile product precipitates. Filter, wash with water, and dry.

-

Checkpoint: Verify formation of 3-cyanoindole by IR (CN stretch at ~2220 cm⁻¹).

-

Step 2: Selective Reduction to Indoline

-

Reactants: Dissolve 3-cyanoindole (5 mmol) in glacial acetic acid (20 mL).

-

Reduction: Add Sodium Cyanoborohydride (NaCNBH3) (15 mmol) in portions at 15°C.

-

Note: NaCNBH3 in AcOH selectively reduces the indole double bond without attacking the nitrile.

-

-

Stir: Maintain at RT for 4 hours.

-

Neutralization: Pour into ice water and basify with NaOH to pH 8. Extract with Ethyl Acetate.[1]

-

Purification: Evaporate solvent to yield 3-cyanoindoline.

Step 3: N-Acetylation

-

Reactants: Dissolve 3-cyanoindoline (crude) in DCM (10 mL).

-

Acylation: Add Acetic Anhydride (1.2 eq) and Pyridine (1.5 eq).

-

Stir: React at RT for 3 hours.

-

Isolation: Wash with 1M HCl (to remove pyridine), then brine. Dry over MgSO4.

-

Final Purification: Recrystallize from Ethanol/Hexane.

Visualization: Synthetic Workflow

Caption: Step-wise synthesis of 1-Acetylindoline-3-carbonitrile via the CSI-mediated pathway.

Part 3: Pharmacological Potential & SAR

Primary Biological Targets

Research indicates that 1-acetylindoline-3-carbonitrile derivatives exhibit activity against targets involved in cell proliferation and survival.

-

TRK Inhibition (Tropomyosin Receptor Kinase):

-

The indoline scaffold mimics the adenosine ring of ATP, binding to the hinge region of TRK receptors (TrkA/B/C).

-

Mechanism:[2][3][4][5][6][7] Prevents autophosphorylation, blocking downstream RAS/MAPK and PI3K/Akt signaling.

-

Relevance: NTRK gene fusions are oncogenic drivers in glioblastoma and lung cancer.

-

-

Tubulin Polymerization:

-

3-substituted indolines can bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing cell cycle arrest at G2/M phase.

-

Structure-Activity Relationship (SAR)

| Position | Modification | Effect on Activity |

| N1 (Nitrogen) | Acetyl (COCH3) | Optimal for bioavailability; bulky groups (e.g., Benzoyl) may increase potency but decrease solubility. |

| C3 (Carbon) | Nitrile (CN) | Critical H-bond acceptor. Conversion to Amide (CONH2) often reduces potency 10-fold. |

| C5/C6 | Halogenation (F, Cl) | Introduction of Fluorine at C5 enhances metabolic stability and TRK binding affinity. |

Part 4: Mechanistic Insights

The anticancer efficacy of these derivatives is mediated through the downregulation of the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. The diagram below illustrates the blockade points.

Visualization: Signaling Pathway Inhibition

Caption: Mechanism of Action: Inhibition of TRK signaling cascades by 1-Acetylindoline derivatives.

References

-

BenchChem. (2025).[8][9] Application Notes and Protocols for the One-Pot Synthesis of Substituted 3-Cyanoindoles. Retrieved from

-

Zhang, M., et al. (2025).[4] Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry. Retrieved from

-

Shellhamer, D. F., & Perry, M. C. (2020). Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes. Trends in Organic Chemistry. Retrieved from

-

Organic Chemistry Portal. (2024). Synthesis of Indolines: Recent Literature and Protocols. Retrieved from

-

MDPI. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. Retrieved from

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. BJOC - An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride [beilstein-journals.org]

- 3. An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3a S,7a R, E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1 H-isoindol-1-ylidene)sulfamoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ia801500.us.archive.org [ia801500.us.archive.org]

- 6. researchtrends.net [researchtrends.net]

- 7. dspace.uevora.pt [dspace.uevora.pt]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Electronic Properties and Dipole Moment of 1-Acetylindoline-3-carbonitrile: A Comprehensive Technical Guide

Executive Summary

In the realm of modern drug discovery and materials science, rigid heterocyclic scaffolds such as indolines serve as critical building blocks. Specifically, 1-Acetylindoline-3-carbonitrile (CAS 1956324-22-3) presents a unique stereoelectronic profile governed by the interplay between its N-acetyl and C3-carbonitrile substituents. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the electronic properties, conformational dynamics, and dipole moment of this molecule. By bridging Density Functional Theory (DFT) with empirical Nuclear Magnetic Resonance (NMR) validation, this guide provides a self-validating framework for understanding how substituent vectors dictate molecular behavior in varying dielectric environments.

Structural & Conformational Dynamics

The core structural feature of 1-acetylindoline-3-carbonitrile is the fused bicyclic indoline ring, which is heavily modulated by its two primary substituents. The electronic behavior of this molecule cannot be treated as static; it is highly dependent on the rotameric state of the amide bond.

The Amide Bond: Cis vs. Trans Isomerization

In N-acyl indolines, the restricted rotation around the C–N amide bond leads to a dynamic equilibrium between cis and trans conformers[1]. The designation of cis or trans refers to the orientation of the carbonyl oxygen relative to the indoline aromatic ring.

-

Causality of Isomerization: The N-acetyl group withdraws electron density from the indoline nitrogen via resonance, giving the C–N bond partial double-bond character. This creates a significant rotational barrier.

-

Dipole-Driven Stabilization: Experimental and computational studies on related indoline derivatives demonstrate that the cis isomer possesses a substantially larger local dipole moment than the trans isomer[1]. Consequently, the cis/trans ratio is highly sensitive to the dielectric constant (

) of the solvent. In non-polar solvents (e.g., benzene), the trans isomer is often favored or competitive, whereas polar solvents (e.g., DMSO) selectively stabilize the highly polar cis conformer via dipole-dipole interactions[1].

The C3-Carbonitrile Group: Stereoelectronic Effects

The addition of the cyano (–CN) group at the C3 position introduces a potent electron-withdrawing group (EWG) into the system. The carbonitrile group acts as both a

Logical relationship between substituents, dipole moment, and HOMO-LUMO gap.

Electronic Properties: DFT & Orbital Analysis

To quantify the electronic properties of 1-acetylindoline-3-carbonitrile, Density Functional Theory (DFT) is the gold standard. Based on analogous spiro-indoline carbonitrile derivatives, the electronic structure is highly tunable[3].

Frontier Molecular Orbitals (FMOs)

The interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the chemical reactivity and kinetic stability of the molecule.

-

HOMO Localization: The HOMO is primarily localized over the indoline nitrogen and the fused benzene ring, driven by the nitrogen's lone pair (despite partial delocalization into the acetyl group)[4].

-

LUMO Localization: The strong

-acceptor nature of the C3-carbonitrile group pulls the LUMO density toward the functionalized pyrrolidine ring. -

Energy Gap: DFT calculations on related indoline-carbonitriles reveal a HOMO-LUMO gap in the range of 4.8 to 4.9 eV[3]. This relatively narrow gap indicates a highly polarizable molecule with potential for charge-transfer interactions, making it an excellent candidate for binding within polar protein pockets.

Quantitative Data Summary

The table below synthesizes the theoretical electronic properties and dipole moments (

| Solvent Environment | Dielectric Constant ( | Dominant Conformer | Dipole Moment ( | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap ( |

| Gas Phase (Vacuum) | 1.00 | Trans | 4.12 | -6.15 | -1.22 | 4.93 |

| Benzene | 2.28 | Trans / Cis Mix | 4.85 | -6.10 | -1.25 | 4.85 |

| Chloroform | 4.81 | Cis | 5.60 | -6.05 | -1.28 | 4.77 |

| DMSO | 46.8 | Cis | 6.85 | -5.98 | -1.35 | 4.63 |

(Note: Data extrapolated from B3LYP/6-311+G(d,p) calculations on related indoline-carbonitrile systems[1][3].)

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, computational predictions of the dipole moment must be validated against empirical conformational data. Because the overall dipole moment is a vector sum of the N-acetyl and C3-CN groups, determining the exact cis/trans ratio in solution is critical. The following protocols establish a self-validating loop between NMR spectroscopy and DFT modeling.

Integrated experimental and computational workflow for dipole moment validation.

Protocol 1: NMR-Based Determination of Conformational Equilibrium

This protocol utilizes 1D

-

Sample Preparation: Dissolve 5 mg of 1-acetylindoline-3-carbonitrile in 0.6 mL of deuterated solvent. Prepare three parallel samples using Benzene-

, CDCl -

1D

H NMR Acquisition: Acquire standard proton spectra at 298 K (e.g., 400 or 500 MHz). Identify the distinct signals for the acetyl methyl protons ( -

Integration & Ratio Calculation: Integrate the acetyl methyl peaks for both isomers. The ratio of these integrals yields the equilibrium constant (

) for each solvent. -

2D NOESY Assignment: To definitively assign which peak belongs to the cis and trans isomer, run a 2D NOESY experiment. Look for Nuclear Overhauser Effect (NOE) cross-peaks between the acetyl methyl protons and the adjacent C2/C7 indoline protons. The trans isomer will show selective NOE interactions that are sterically impossible in the cis geometry[1].

Protocol 2: DFT Calculation of Dipole Moment and FMOs

Once the empirical cis/trans ratios are established, compute the exact dipole moments to validate the solvent-driven stabilization.

-

Initial Geometry Construction: Build the cis and trans geometries of 1-acetylindoline-3-carbonitrile using a molecular builder (e.g., GaussView).

-

Level of Theory Selection: Utilize the B3LYP functional with a 6-311+G(d,p) basis set. The inclusion of diffuse functions ('+') is critical for accurately modeling the electron-withdrawing carbonitrile group and the resulting dipole moment[3].

-

Solvation Modeling: Apply the Integral Equation Formalism Variant of the Polarizable Continuum Model (IEFPCM). Run separate optimizations setting the solvent parameters to Benzene, Chloroform, and DMSO.

-

Frequency Calculation: Following geometry optimization, perform a frequency calculation to ensure the absence of imaginary frequencies, confirming the structures are true energetic minima[1].

-

Data Extraction: Extract the overall dipole moment vector (

) and the HOMO/LUMO energies from the output files. Calculate the Boltzmann-averaged dipole moment for the bulk solution using the empirically derived

By executing this dual-pronged approach, researchers can definitively map how the electronic properties of 1-acetylindoline-3-carbonitrile adapt to biological or synthetic environments, ensuring high-fidelity data for downstream drug design applications.

References

-

Pollastrini, M., et al. "A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives." ACS Publications (2021). 1

-

Kumar, A., et al. "Density Functional Theory-Based Investigation on Thermodynamic and Electronic Properties of a Spiro-Indoline Pyranopyrazole Derivative Under External Electric Fields." Engineered Science Publisher (2025). 3

-

Naghiyev, F. N., et al. "20-Amino-50-benzoyl-5-bromo-60-methyl-2-oxospiro[indoline-3,40-pyran]-30-carbonitrile." IUCr Journals (2019). 2

-

Unspecified Authors. "Novel indoline-based compound demonstrating antitumor potential through integrated computational analysis." ResearchGate (2025).4

Sources

Methodological & Application

Application Note: Scalable Synthesis Protocol for 1-Acetylindoline-3-carbonitrile

Target Audience: Researchers, scientists, and drug development professionals Target Molecule: 1-Acetylindoline-3-carbonitrile (CAS: 1956324-22-3)

Strategic Rationale & Retrosynthetic Analysis

1-Acetylindoline-3-carbonitrile is a highly versatile heterocyclic building block frequently utilized in the development of pharmaceutical agents, including selective neurological therapeutics and alpha-blocker intermediates[1]. Synthesizing this compound presents a unique chemoselectivity challenge: the installation of a cyano group at the C3 position and the selective reduction of the pyrrole ring without over-reducing the sensitive nitrile moiety.

Traditional cyanation methods often rely on highly toxic reagents such as cuprous cyanide (CuCN)[2] or require complex pre-functionalization. To align with modern green chemistry and scalable manufacturing standards, this application note details a robust, three-step synthetic protocol. The sequence leverages a palladium-catalyzed direct C-H cyanation utilizing safe, inorganic cyanide surrogates[3], followed by a chemoselective reduction and subsequent N-acetylation.

Synthetic workflow for 1-Acetylindoline-3-carbonitrile from indole.

Quantitative Reaction Parameters

Table 1: Reagent Stoichiometry and Reaction Conditions

| Step | Transformation | Reagents / Catalysts | Equivalents | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | C-H Cyanation | Indole, Pd(OAc)₂, Cu(OAc)₂, NH₄HCO₃, DMSO | 1.0 : 0.05 : 2.0 : 3.0 : 0.2M | 100 | 12 | 78 |

| 2 | Selective Reduction | Indole-3-carbonitrile, NaBH₃CN, AcOH | 1.0 : 3.0 : 0.5M | 15 to 25 | 2 | 85 |

| 3 | N-Acetylation | Indoline-3-carbonitrile, Ac₂O, Et₃N, DMAP | 1.0 : 1.5 : 2.0 : 0.1 | 0 to 25 | 4 | 92 |

Step-by-Step Experimental Methodologies

Step 1: Palladium-Catalyzed Direct C-H Cyanation

Objective: Direct functionalization of the indole C3 position using a non-toxic cyanide source.

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add indole (10.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.5 mmol, 5 mol%), Cu(OAc)₂ (20.0 mmol, 2.0 equiv), and NH₄HCO₃ (30.0 mmol, 3.0 equiv).

-

Evacuate and backfill the reaction vessel with oxygen gas three times.

-

Inject anhydrous DMSO (50 mL) via syringe.

-

Seal the tube and heat the reaction mixture at 100 °C in an oil bath for 12 hours.

-

Cool the mixture to room temperature, dilute with ethyl acetate (150 mL), and wash sequentially with water (3 × 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc, 4:1) to afford indole-3-carbonitrile.

-

Expertise & Causality: The combination of NH₄HCO₃ and DMSO serves as an in situ "CN" source, circumventing the severe safety hazards associated with standard nucleophilic cyanation reagents like NaCN or CuCN[2]. Cu(OAc)₂ acts as a terminal oxidant to re-oxidize the Pd(0) species back to the catalytically active Pd(II). The oxygen atmosphere further facilitates this catalytic turnover[3].

-

Self-Validating System: To validate reaction progress, perform TLC (Hexanes/EtOAc 3:1). The starting indole (R_f ~0.6) will be consumed, and a new, highly UV-active spot corresponding to indole-3-carbonitrile (R_f ~0.3) will appear. LC-MS analysis will confirm the product mass (Expected: m/z 143.06 [M+H]⁺).

Step 2: Chemoselective Reduction of the Pyrrole Ring

Objective: Reduce the C2-C3 double bond to form indoline-3-carbonitrile without reducing the nitrile group.

-

Dissolve indole-3-carbonitrile (7.0 mmol, 1.0 equiv) in glacial acetic acid (14 mL) under an argon atmosphere.

-

Cool the reaction flask to 15 °C using a water bath.

-

Add sodium cyanoborohydride (NaBH₃CN) (21.0 mmol, 3.0 equiv) in small portions over 15 minutes to control the evolution of hydrogen gas and the exothermic reaction.

-

Remove the cooling bath and stir the mixture at room temperature for 2 hours.

-

Quench the reaction by slowly pouring it into an ice-cold saturated NaHCO₃ solution (100 mL) until the pH reaches 8.

-

Extract the aqueous mixture with dichloromethane (3 × 50 mL). Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.

-

Expertise & Causality: Glacial acetic acid serves a dual purpose: it acts as the solvent and protonates the C3 position of the indole, generating a reactive iminium ion at C2. NaBH₃CN is specifically selected over stronger hydrides (like LiAlH₄ or NaBH₄) because it is stable in acidic media and selectively reduces the iminium intermediate without attacking the electrophilic nitrile group[4].

-

Self-Validating System: The completion of the reduction is visually indicated by the loss of the characteristic blue fluorescence of the indole starting material under 254 nm UV light on a TLC plate. The indoline product will appear as a distinct, non-fluorescent spot.

Step 3: N-Acetylation to 1-Acetylindoline-3-carbonitrile

Objective: Protect the secondary amine to yield the final target compound.

-

Dissolve the crude indoline-3-carbonitrile (6.0 mmol, 1.0 equiv) in anhydrous dichloromethane (30 mL).

-

Add triethylamine (12.0 mmol, 2.0 equiv) and 4-dimethylaminopyridine (DMAP) (0.6 mmol, 10 mol%).

-

Cool the solution to 0 °C using an ice bath.

-

Add acetic anhydride (9.0 mmol, 1.5 equiv) dropwise via syringe over 5 minutes.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench with 1M HCl (20 mL) to neutralize excess amine, separate the organic layer, wash with saturated NaHCO₃ (20 mL) and brine (20 mL), dry over Na₂SO₄, and concentrate. Purify by recrystallization from ethanol.

-

Expertise & Causality: The indoline nitrogen is sterically hindered and less nucleophilic than a standard aliphatic amine. DMAP is introduced as a nucleophilic catalyst; it reacts with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate, which rapidly transfers the acetyl group to the indoline nitrogen. Triethylamine neutralizes the acetic acid byproduct, driving the equilibrium forward[1].

-

Self-Validating System: The success of the acetylation is immediately verifiable via FT-IR spectroscopy of the crude product. The broad secondary amine N-H stretching band (~3300 cm⁻¹) from the starting material will completely disappear, replaced by a strong, sharp amide carbonyl (C=O) stretch at ~1650 cm⁻¹. The nitrile (C≡N) stretch at ~2220 cm⁻¹ will remain intact.

Analytical Validation Data

Table 2: Expected Analytical Data for 1-Acetylindoline-3-carbonitrile

| Technique | Parameter | Expected Value/Signal | Structural Assignment |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.20 (d, J = 8.0 Hz, 1H) | Aromatic proton (C7-H) adjacent to N-acetyl | |

| ¹H NMR | δ 7.40 - 7.10 (m, 3H) | Aromatic protons (C4-H, C5-H, C6-H) | |

| ¹H NMR | δ 4.35 (dd, J = 11.0, 8.5 Hz, 1H) | Indoline C2-H (diastereotopic) | |

| ¹H NMR | δ 4.15 (m, 1H) | Indoline C3-H (benzylic, adjacent to nitrile) | |

| ¹H NMR | δ 3.95 (dd, J = 11.0, 5.0 Hz, 1H) | Indoline C2-H (diastereotopic) | |

| ¹H NMR | δ 2.25 (s, 3H) | Acetyl methyl protons (-COCH₃) | |

| ¹³C NMR (100 MHz, CDCl₃) | δ 168.5 | Amide carbonyl carbon (C=O) | |

| ¹³C NMR | δ 118.0 | Nitrile carbon (C≡N) | |

| FT-IR (ATR) | ν (cm⁻¹) | ~2220, ~1650 | Nitrile (C≡N) and Amide (C=O) stretches |

| LC-MS (ESI) | m/z | 187.08 [M+H]⁺ | Molecular ion peak |

References[1] Title: 1-(2,3-Dihydro-1H-indol-1-yl)ethan-1-one | C10H11NO

Source : PubChem URL : 1[3] Title : The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH₄HCO₃ and DMSO as a safe cyanide source Source : Chemical Communications (RSC Publishing) URL : 3[4] Title : Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation Source : PMC (PubMed Central) URL : 4[2] Title : Cuprous potassium cyanide | 14264-30-3 Source : Benchchem URL : 2

Sources

- 1. 1-(2,3-Dihydro-1H-indol-1-yl)ethan-1-one | C10H11NO | CID 27673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cuprous potassium cyanide | 14264-30-3 | Benchchem [benchchem.com]

- 3. The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chemoselective N-Deacetylation of 1-Acetylindoline-3-carbonitrile

Executive Summary & Strategic Analysis

The selective removal of an N-acetyl group from 1-acetylindoline-3-carbonitrile presents a classic chemoselectivity challenge in organic synthesis. The molecule contains two hydrolyzable functional groups:[1]

-

The Acetamide (N-C=O): The target for cleavage.

-

The Nitrile (C≡N): A functional group susceptible to hydrolysis under similar acidic or basic conditions, potentially yielding the primary amide or carboxylic acid.

Standard hydrolytic protocols (e.g., 6M HCl reflux or 10% NaOH reflux) often lack the necessary discrimination, leading to the degradation of the nitrile moiety (hydrolysis to -CONH₂ or -COOH).

This guide details a Self-Validating Protocol utilizing Anhydrous Acidic Methanolysis . By generating HCl in situ within an anhydrous methanolic environment, we effectively cleave the amide bond via alcoholysis while suppressing the water-dependent hydrolysis of the nitrile.

Key Chemical Challenges

| Feature | Risk Factor | Mitigation Strategy |

| Nitrile Stability | Hydrolyzes to amide/acid in aqueous acid/base at high temp. | Eliminate water: Use anhydrous conditions (MeOH/AcCl). |

| Indoline Ring | Susceptible to oxidation (to indole) under oxidative stress. | Use inert atmosphere ( |

| C3-Stereocenter | Potential racemization if basic conditions are used (via enolization). | Use acidic conditions to preserve stereochemical integrity at C3. |

Mechanistic Pathway & Decision Logic

The following diagram illustrates the competing pathways and the logic behind selecting the Anhydrous Methanolysis route.

Figure 1: Reaction pathway comparison.[2] Red path indicates the risk of aqueous conditions; Green path highlights the selectivity of anhydrous methanolysis.

Detailed Experimental Protocol

Method: Anhydrous Acidic Methanolysis (In Situ HCl)